molecular formula C27H22N4O4S B4928318 (6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4928318
M. Wt: 498.6 g/mol
InChI Key: OIBUMXZXYFWVCZ-XNNCMUMCSA-N
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Description

(6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S/c1-33-23-17-18(12-13-22(23)35-15-14-34-20-10-6-3-7-11-20)16-21-24(28)31-27(29-25(21)32)36-26(30-31)19-8-4-2-5-9-19/h2-13,16-17,28H,14-15H2,1H3/b21-16-,28-24?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUMXZXYFWVCZ-XNNCMUMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the imino and phenyl groups, and finally the attachment of the methoxy and phenoxyethoxy substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

(6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidine derivatives with different substituents. Examples include:

  • Compounds with different alkyl or aryl groups attached to the core structure.
  • Compounds with different functional groups, such as hydroxyl or amino groups.

Uniqueness

The uniqueness of (6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific combination of functional groups and the resulting properties. This compound may exhibit unique biological activities or chemical reactivity compared to other similar compounds, making it a valuable subject of study.

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